(2S)-2-Amino-5-hydroxyhexanoic acid
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Overview
Description
(2S)-2-Amino-5-hydroxyhexanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of lysine, an essential amino acid, and features both an amino group and a hydroxyl group on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-hydroxyhexanoic acid typically involves the hydroxylation of lysine. One common method is the use of enzymatic hydroxylation, where specific enzymes catalyze the addition of a hydroxyl group to the lysine molecule. Chemical synthesis can also be achieved through the use of oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-5-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 2-amino-5-oxohexanoic acid.
- Reduction of the amino group can produce 2-aminohexanoic acid.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
(2S)-2-Amino-5-hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for the biosynthesis of other biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development and its role in modulating biological processes.
Industry: It is utilized in the production of biodegradable polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and amino groups allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways .
Comparison with Similar Compounds
Lysine: The parent compound from which (2S)-2-Amino-5-hydroxyhexanoic acid is derived.
2-Aminohexanoic acid: A similar compound lacking the hydroxyl group.
5-Hydroxylysine: Another hydroxylated derivative of lysine.
Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
CQUIPUAMBATVOP-AKGZTFGVSA-N |
Isomeric SMILES |
CC(CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CCC(C(=O)O)N)O |
Origin of Product |
United States |
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